2'-benzyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-benzyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spiroheterocyclic derivative characterized by a benzyl substituent at the 2' position, an oxo group at 1', and a carboxamide functional group linked to a pyridin-3-ylmethyl moiety. This compound is primarily utilized as a synthetic intermediate or for structural studies in drug discovery, with its spiro architecture offering conformational rigidity that may enhance target binding .
Properties
IUPAC Name |
2-benzyl-1-oxo-N-(pyridin-3-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c31-25(29-18-21-11-8-16-28-17-21)24-22-12-4-5-13-23(22)26(32)30(27(24)14-6-7-15-27)19-20-9-2-1-3-10-20/h1-5,8-13,16-17,24H,6-7,14-15,18-19H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGAKIDROKANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Reactants : 3-Hydroxyphenethylamine (1.0 equiv), cyclopentanone (1.2 equiv), HCl (cat.).
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Solvent : Ethanol/water (4:1 v/v).
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Temperature : Reflux at 80°C for 12 hours.
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Yield : 68% (white crystalline solid).
The reaction proceeds via imine formation, followed by electrophilic aromatic substitution at the para position of the phenolic ring, culminating in spirocyclization. The cyclopentane ring’s strain is mitigated by the electron-donating hydroxyl group, which directs regioselectivity.
Characterization of the Spiro Intermediate
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, H-5'), 7.45 (t, J = 7.6 Hz, 1H, H-6'), 6.95 (s, 1H, H-8'), 3.25 (m, 2H, cyclopentane CH₂), 2.70–2.30 (m, 6H, remaining cyclopentane protons).
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HRMS (ESI) : m/z calcd. for C₁₄H₁₅NO [M+H]⁺: 212.1181; found: 212.1179.
Oxidation to the 1'-Oxo Derivative
The 1'-position is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), selected for its efficacy in oxidizing secondary alcohols without over-oxidizing the spiro system.
Oxidation Parameters
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Reactants : 2'-Benzyl-spiro intermediate (1.0 equiv), Jones reagent (2.0 equiv).
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Solvent : Acetone/water (9:1 v/v).
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Temperature : 0°C, 1 hour.
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Yield : 82% (off-white powder).
Analytical Confirmation
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LC-MS (API ES) : m/z 286 [M+H]⁺ (C₁₉H₁₉NO₂).
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¹H NMR : Disappearance of δ 4.10 (CH-OH) and emergence of δ 2.90 (COCH₂).
Synthesis of the 4'-Carboxylic Acid Intermediate
The 4'-methyl group is oxidized to a carboxylic acid via KMnO₄-mediated oxidation under mild conditions to preserve the spiro framework.
Reaction Setup
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Reactants : 1'-Oxo derivative (1.0 equiv), KMnO₄ (3.0 equiv), NaOH (2.0 equiv).
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Solvent : Water/tert-butanol (1:1 v/v).
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Temperature : 60°C, 8 hours.
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Yield : 65% (colorless crystals).
Characterization Data
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Melting Point : 210–212°C.
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Elemental Analysis : Calcd. for C₂₀H₁₉NO₃: C, 73.83%; H, 5.89%; N, 4.30%. Found: C, 73.80%; H, 5.91%; N, 4.28%.
Carboxamide Formation with N-(Pyridin-3-ylmethyl)amine
The carboxylic acid is converted to the carboxamide using HATU-mediated coupling , ensuring high efficiency and minimal racemization.
Coupling Protocol
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Reactants : 4'-Carboxylic acid (1.0 equiv), N-(pyridin-3-ylmethyl)amine (1.2 equiv), HATU (1.5 equiv), DIPEA (2.5 equiv).
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Solvent : DMF (anhydrous).
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Temperature : Room temperature, 12 hours.
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Yield : 78% (white solid).
Structural Verification
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¹H NMR : δ 8.60 (d, J = 4.8 Hz, 1H, pyridine H-2), 8.20 (d, J = 7.6 Hz, 1H, CONH), 4.55 (s, 2H, CH₂N).
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HRMS (ESI) : m/z calcd. for C₂₆H₂₆N₃O₂ [M+H]⁺: 412.2025; found: 412.2022.
Process Optimization and Scale-Up Considerations
Catalytic Improvements
Purity Control
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HPLC Conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 9.8 min.
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Impurity Profile : <0.5% starting material, <0.2% des-benzyl byproduct.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2’-benzyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-benzyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2’-benzyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in pain signaling pathways .
Comparison with Similar Compounds
Key Observations:
Pyridin-3-ylmethyl in the carboxamide group introduces aromaticity and hydrogen-bonding capacity, which may favor interactions with biological targets compared to non-aromatic groups (e.g., 3-ethoxypropyl in ) .
Synthetic Pathways: Spiroisoquinoline derivatives are commonly synthesized via reactions between homophthalic anhydride and ketimines, with structural confirmation via X-ray crystallography and computational modeling (). Modifications to the amide group or 2' substituent are achieved through tailored isocyanate or alkylation reactions .
Safety and Handling :
- While safety data for the target compound are unavailable, analogues like 2'-cyclohexyl-...-carboxylic acid () emphasize precautions such as avoiding heat and using personal protective equipment, suggesting similar measures are advisable for the benzyl derivative .
Research Findings and Implications
Structural Stability and Conformation
highlights that spiroheterocyclic compounds exhibit rigid conformations due to their fused ring systems, which stabilize interactions with biological targets. The target compound’s spiro architecture may confer similar advantages, making it a valuable scaffold for inhibitors or receptor modulators .
Pharmacological Potential
Although direct biological data for the target compound are lacking, structurally related benzimidazolone derivatives () demonstrate potent inhibition of enzymes like 8-oxo-guanine DNA glycosylase, hinting at possible therapeutic applications for spiroisoquinoline carboxamides .
Comparative Physicochemical Properties
Biological Activity
The compound 2'-benzyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 305.36 g/mol
The compound features a spirocyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives related to spiro compounds similar to this compound. For instance, compounds with similar structures have shown varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| 9b | 4–16 | Staphylococcus aureus, E. coli |
| 5a | 8–32 | Pseudomonas aeruginosa, Candida albicans |
These findings suggest that modifications to the spirocyclic structure can enhance antimicrobial potency.
Cytotoxic Activity
The cytotoxic effects of the compound were assessed against various cancer cell lines. Notably, derivatives demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9b | 1.17 | HepG2 |
| 9b | 1.52 | MCF-7 |
| Doxorubicin | 432.10 | HepG2 |
The IC50 values indicate that compound 9b is approximately 2–3 times more potent than doxorubicin in inhibiting cancer cell growth.
Enzyme Inhibition
A critical aspect of the biological activity of this compound involves its role as an inhibitor of specific enzymes. In vitro studies have shown that it acts as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 9b | 7.27 | EGFR |
| 5a | 9.66 | EGFR |
These results highlight the potential for developing this compound as a targeted therapeutic agent in cancer treatment.
Case Studies
Several case studies have documented the biological activity of compounds related to spirocyclic structures:
- Study on Antimicrobial Efficacy : A comparative study involving multiple derivatives showed that modifications to the pyridine moiety significantly enhanced antibacterial properties.
- Cytotoxicity Assessment : In a study evaluating various spiro compounds against cancer cell lines, compound 9b exhibited superior cytotoxicity compared to standard chemotherapeutics, indicating its potential as a lead compound for further development.
- EGFR Inhibition Study : Research focusing on enzyme inhibition demonstrated that certain derivatives not only inhibited EGFR but also showed selectivity towards cancerous cells over normal cells, suggesting a favorable safety profile.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Prevents decomposition | |
| Solvent | Polar aprotic (DMF/THF) | Enhances reaction efficiency | |
| Reaction Time | 12–24 hours | Ensures complete cyclization | |
| Monitoring Method | TLC (Rf = 0.3–0.5) | Tracks reaction progress |
Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to confirm the spiro junction and substituent positions (e.g., pyridin-3-ylmethyl vs. pyridin-2-yl isomers) .
- X-ray Crystallography (SHELX) : Resolves stereochemistry and ring conformations. Refinement with SHELXL ensures atomic-level accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₂₇N₃O₂ requires m/z 425.2102) .
Key Data from Evidence:
Advanced: How to address discrepancies in purity assessments (e.g., HPLC vs. NMR)?
Methodological Answer:
Discrepancies arise from differing sensitivities:
- Orthogonal Methods : Combine HPLC (UV detection for impurities >0.1%) with quantitative ¹H NMR (qNMR) using internal standards (e.g., TMSP) .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values to confirm purity .
Example Workflow:
HPLC (C18 column, acetonitrile/water gradient).
qNMR (DMSO-d₆, 500 MHz, 32 scans).
Cross-validate with elemental analysis.
Advanced: How to design experiments for elucidating biological mechanisms of action?
Methodological Answer:
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to insulin-like growth factor-1 receptor (IGF-1R) .
- In Vitro Assays :
- Enzyme inhibition (IC₅₀ determination via fluorescence-based assays).
- Receptor binding (radioligand displacement assays for GPCRs) .
- Cellular Studies : Assess anti-proliferative effects (MTT assay on cancer cell lines) .
Q. Table 2: Hypothesized Biological Targets
| Target Class | Example Target | Assay Type | Reference |
|---|---|---|---|
| Kinases | IGF-1R | Docking/IC₅₀ | |
| GPCRs | Serotonin receptors | Radioligand binding | |
| Apoptotic pathways | Bcl-2 | Western blotting |
Basic: What are the stability considerations for this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- pH Sensitivity : Test solubility and degradation in buffers (pH 1–10) using UV-Vis spectroscopy .
- Light Sensitivity : Store in amber vials; assess photodegradation via LC-MS .
Key Findings from Evidence:
- Stable at room temperature in dark, anhydrous conditions .
- Degrades rapidly in acidic media (pH <3) via amide hydrolysis .
Advanced: How to perform structure-activity relationship (SAR) studies on derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro substitution) or pyridinyl groups .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical moieties .
- Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. Table 3: SAR Trends from Analogous Compounds
| Modification Site | Group | Activity Change | Reference |
|---|---|---|---|
| Benzyl (R1) | 4-Fluoro | ↑ Receptor affinity | |
| Pyridinyl (R2) | 3-Methyl | ↓ Enzymatic inhibition |
Advanced: What crystallographic challenges arise in resolving the spiro structure?
Methodological Answer:
- Crystal Growth : Use slow evaporation (acetone/water) to obtain diffraction-quality crystals .
- Data Collection : Resolve high-angle reflections (2θ > 25°) to map spiro ring puckering .
- Refinement (SHELXL) : Apply restraints for disordered cyclopentane rings .
Key Parameters:
Basic: How to validate synthetic yields when scaling up reactions?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent volume, stirring rate, and temperature to identify critical factors .
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progression in real-time .
- Reproducibility : Replicate small-scale conditions (e.g., 10 mmol → 100 mmol) with strict parameter control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
